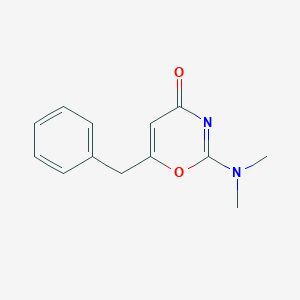![molecular formula C11H19NO2 B14382163 3,3-Dimethyl-2-[(morpholin-4-yl)methylidene]butanal CAS No. 88652-89-5](/img/structure/B14382163.png)
3,3-Dimethyl-2-[(morpholin-4-yl)methylidene]butanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-2-[(morpholin-4-yl)methylidene]butanal is a chemical compound known for its unique structure and potential applications in various fields of scientific research. It is characterized by the presence of a morpholine ring and a butanal group, which contribute to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2-[(morpholin-4-yl)methylidene]butanal typically involves the reaction of 3,3-dimethylbutanal with morpholine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and purification techniques ensures the efficient production of the compound with minimal impurities. The choice of raw materials and reaction conditions is critical to achieving cost-effective and sustainable production.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Dimethyl-2-[(morpholin-4-yl)methylidene]butanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The morpholine ring can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-2-[(morpholin-4-yl)methylidene]butanal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3,3-Dimethyl-2-[(morpholin-4-yl)methylidene]butanal involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Dimethyl-3-morpholin-4-ylpropanal
- N-Methyl-3-morpholin-4-ylpropan-1-amine dihydrochloride
- 3-[(Benzyloxycarbonyl)amino]propionaldehyde
Uniqueness
3,3-Dimethyl-2-[(morpholin-4-yl)methylidene]butanal is unique due to its specific structural features, such as the presence of both a morpholine ring and a butanal group
Eigenschaften
CAS-Nummer |
88652-89-5 |
|---|---|
Molekularformel |
C11H19NO2 |
Molekulargewicht |
197.27 g/mol |
IUPAC-Name |
3,3-dimethyl-2-(morpholin-4-ylmethylidene)butanal |
InChI |
InChI=1S/C11H19NO2/c1-11(2,3)10(9-13)8-12-4-6-14-7-5-12/h8-9H,4-7H2,1-3H3 |
InChI-Schlüssel |
KMSSUAUWBZZXNO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=CN1CCOCC1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


diphenyl-lambda~5~-phosphane](/img/structure/B14382090.png)
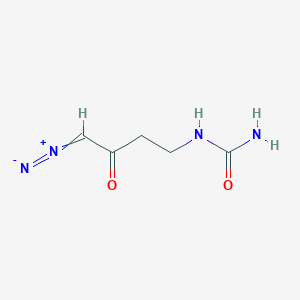
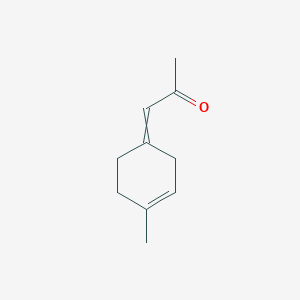
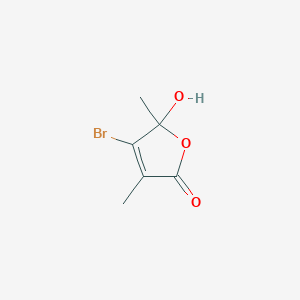
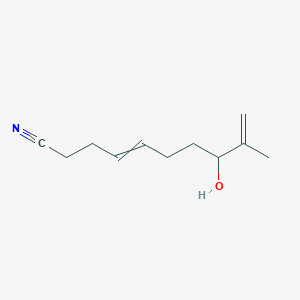
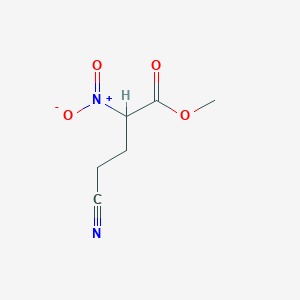
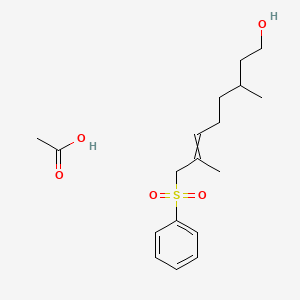
![Methyl 4-[(tert-butoxycarbonyl)amino]hex-5-ynoate](/img/structure/B14382134.png)
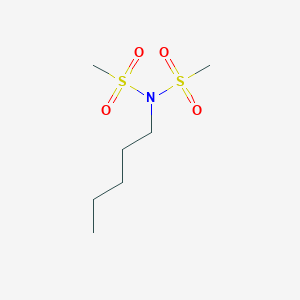

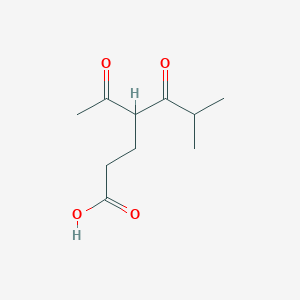
![10-[3-(Dimethylamino)propyl]-10H-phenothiazin-1-OL](/img/structure/B14382159.png)

